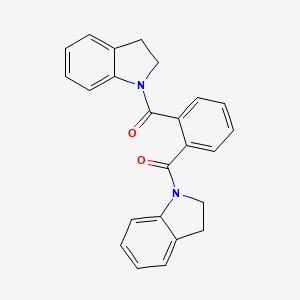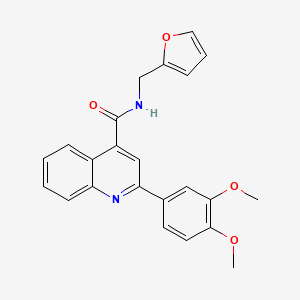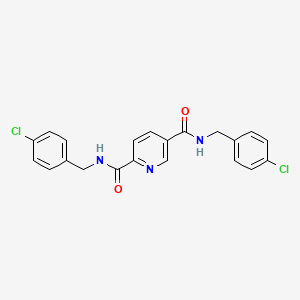![molecular formula C24H21N3O5S B3554943 N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554943.png)
N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as AQ-13, is a novel quinolinecarboxamide compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and pathogen replication. This compound has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, as well as the activity of various kinases and proteases. It has also been shown to disrupt the integrity of bacterial and viral membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In infectious disease research, this compound has been found to disrupt the replication and survival of various pathogens, leading to their eradication.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its broad-spectrum activity against various pathogens and its potential as a novel therapeutic agent for cancer. However, there are also limitations to its use, including its relatively low solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other cancer drugs, and the exploration of its activity against emerging infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and infectious disease research. Its broad-spectrum activity and unique mechanism of action make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also demonstrated efficacy in reducing tumor growth in animal models. In infectious disease research, this compound has been found to have activity against a broad range of pathogens, including bacteria, viruses, and parasites.
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-16-9-12-19(23(13-16)32-2)22-14-20(18-5-3-4-6-21(18)27-22)24(28)26-15-7-10-17(11-8-15)33(25,29)30/h3-14H,1-2H3,(H,26,28)(H2,25,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCGCFVNPZYGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3554866.png)


![4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3554894.png)


![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3554913.png)
![N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3554915.png)


![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(3-chlorophenyl)benzamide](/img/structure/B3554934.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3554939.png)

![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}nicotinamide](/img/structure/B3554949.png)